molecular formula C8H4BrF13O B14384768 1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol CAS No. 89807-98-7

1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol

Cat. No.: B14384768
CAS No.: 89807-98-7
M. Wt: 443.00 g/mol
InChI Key: BOEQAAUFXJOPHF-UHFFFAOYSA-N
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Description

1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol is a fluorinated organic compound. It is characterized by the presence of a bromine atom and multiple fluorine atoms attached to an octanol backbone. This compound is part of a class of chemicals known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy, making them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol typically involves the following steps:

    Bromination: The bromine atom is introduced via a bromination reaction, often using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Hydroxylation: The hydroxyl group is introduced through a reaction with a suitable hydroxylating agent, such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sulfur Tetrafluoride (SF4): Used for fluorination.

    Hydrogen Peroxide (H2O2): Used for hydroxylation.

    Potassium Permanganate (KMnO4): Used for oxidation.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction.

Major Products Formed

    Substitution: Formation of fluorinated alcohols or amines.

    Oxidation: Formation of fluorinated ketones or aldehydes.

    Reduction: Formation of fully fluorinated hydrocarbons.

Scientific Research Applications

1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in studies involving fluorinated biomolecules and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its low surface energy and chemical resistance.

Mechanism of Action

The mechanism of action of 1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its unique fluorinated structure.

    Pathways Involved: It can modulate biochemical pathways by altering the activity of enzymes or receptors, potentially leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: A similar fluorinated compound with a thiol group instead of a hydroxyl group.

    1-Bromo-3-iodobenzene: Another brominated compound used in similar synthetic applications.

Uniqueness

1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol is unique due to its combination of a bromine atom, multiple fluorine atoms, and a hydroxyl group. This unique structure imparts specific chemical properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various applications.

Properties

IUPAC Name

1-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF13O/c9-1-2(23)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h2,23H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEQAAUFXJOPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF13O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10527450
Record name 1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89807-98-7
Record name 1-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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